4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
The synthesis of 4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-methylphenyl group: This step often involves a substitution reaction where the 2-methylphenyl group is introduced to the core structure.
Formation of the benzamide group: This step involves the reaction of the intermediate compound with benzoyl chloride or a similar reagent to form the final benzamide structure
Chemical Reactions Analysis
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form new ring structures
Scientific Research Applications
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. For example, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to form strong hydrophobic interactions with the enzyme’s catalytic residues, enhancing its inhibitory effects .
Comparison with Similar Compounds
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds have a similar core structure but differ in their substituents and overall molecular architecture.
Imidazole-containing compounds: These compounds share some structural similarities but have different functional groups and biological activities.
Indole derivatives: These compounds have a different core structure but can exhibit similar biological activities due to their aromatic nature.
Properties
Molecular Formula |
C19H16ClN3O3S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O3S/c1-12-4-2-3-5-17(12)23-18(15-10-27(25,26)11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
OBQIQUKWWSXWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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